N,N,2,2-tetramethylazetidin-3-amine

Description

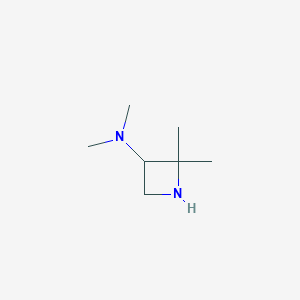

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N,N,2,2-tetramethylazetidin-3-amine |

InChI |

InChI=1S/C7H16N2/c1-7(2)6(5-8-7)9(3)4/h6,8H,5H2,1-4H3 |

InChI Key |

DYJVIAHCFSDQFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CN1)N(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n,2,2 Tetramethylazetidin 3 Amine and Congeneric Azetidine 3 Amines

Strategies for the Construction of the Azetidine (B1206935) Ring System

The formation of the strained azetidine ring requires carefully designed synthetic routes. These can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring. frontiersin.org This approach involves the formation of a bond between a nitrogen atom and a carbon atom within the same molecule to close the four-membered ring.

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. frontiersin.org In this type of reaction, a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule, displacing a leaving group to form the azetidine ring. frontiersin.orgacs.org The efficiency of these reactions is often influenced by the nature of the leaving group, with mesylates and halogens being commonly employed. frontiersin.org For instance, the synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

A notable example involves the base-mediated intramolecular cyclization to form azetidine-2-carbonitrile, a key intermediate in the synthesis of bicyclic azetidines. acs.org Furthermore, a one-pot synthesis of nitrogen-containing heterocycles, including azetidines, can be achieved from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org

| Reactants | Conditions | Product | Yield | Reference |

| Primary amines, 2-substituted-1,3-propanediols | Alkylation with in situ generated bis-triflates | 1,3-disubstituted azetidines | High | organic-chemistry.org |

| Alkyl dihalides, primary amines | Microwave irradiation, alkaline aqueous medium | Azetidines | - | organic-chemistry.org |

| β-amino alcohols | 1. Copper-catalyzed N-arylation, 2. N-cyanomethylation, 3. One-pot mesylation and ring closure | N-aryl-2-cyanoazetidines | High | organic-chemistry.org |

| 1-benzhydryl-3-azetidinol | Displacement of 3-OMs group with amines | Azetidine-3-amines | Moderate to high | rsc.org |

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for the synthesis of functionalized azetidines. arkat-usa.orgbris.ac.uk The significant strain energy inherent in the ABB system provides a strong thermodynamic driving force for ring-opening reactions, leading to the formation of azetidine derivatives. bris.ac.uk The functionalization typically occurs at the 1- and 3-positions through the cleavage of the C3-N bond. arkat-usa.org

The reaction of azabicyclo[1.1.0]butyl lithium with various electrophiles is a key strategy for accessing functionalized azetidines. bris.ac.uk For example, the reaction with aryl Grignard reagents can produce 3-arylated azetidines. arkat-usa.org This strain-release strategy has been successfully applied to the modular synthesis of acyl azetidines and azetidine-containing spirocycles. bris.ac.uk The ring-opening of 1-azabicyclo[1.1.0]butanes with hydrazoic acid also provides a direct route to N-unsubstituted azetidin-3-amines. acs.org

| Reactant | Reagent | Product | Reference |

| 1-Azabicyclo[1.1.0]butane (ABB) | Aryl Grignard reagents | 3-Arylated azetidines | arkat-usa.org |

| Azabicyclo[1.1.0]butyl lithium | Boronic ester | N-H azetidine boronic ester | organic-chemistry.org |

| 1-Azabicyclo[1.1.0]butane (ABB) | Hydrazoic acid | N-unsubstituted azetidin-3-amines | acs.org |

| Azabicyclo[1.1.0]butyl ketones | Electrophiles | Azetidine-containing spirocycles | nih.gov |

The intramolecular aminolysis of 3,4-epoxy amines presents an alternative and powerful method for constructing the azetidine ring. frontiersin.orgnih.gov This reaction involves the nucleophilic attack of an amine on one of the epoxide carbons, leading to ring closure. The regioselectivity of this ring-opening is a critical factor, determining whether an azetidine or a larger ring is formed.

Recent research has demonstrated that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), can effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.govnih.govelsevierpure.com This catalytic system exhibits excellent functional group tolerance and promotes C3-selective aminolysis, even in cases where the C4 position is benzylic. frontiersin.orgnih.gov In contrast, the same catalyst can induce a 5-endo-tet cyclization of trans-3,4-epoxy amines to yield 3-hydroxypyrrolidines. frontiersin.orgnih.gov

| Substrate | Catalyst | Product | Key Feature | Reference |

| cis-3,4-epoxy amine | La(OTf)3 | Azetidine | High yield, C3-selective | frontiersin.orgnih.govnih.govelsevierpure.com |

| trans-3,4-epoxy amine | La(OTf)3 | 3-Hydroxypyrrolidine | 5-endo-tet cyclization | frontiersin.orgnih.gov |

| cis-3,4-epoxy amine with benzylic C4 | La(OTf)3 | Azetidine | C3-selective aminolysis | frontiersin.org |

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions offer a direct approach to the azetidine core by combining two different molecular entities.

The [2+2] photocycloaddition, specifically the aza Paternò-Büchi reaction, is an efficient method for synthesizing functionalized azetidines. nih.govrsc.org This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring. rsc.org While powerful, this method has faced challenges, including competing E/Z isomerization of the imine. rsc.org

To overcome these limitations, recent advancements have focused on visible-light-mediated intermolecular aza Paternò-Büchi reactions. nih.gov One successful approach utilizes the triplet state reactivity of 2-isoxazoline-3-carboxylates, which can be accessed through triplet energy transfer from a commercially available iridium photocatalyst. nih.govspringernature.comresearchgate.net This method allows for the [2+2] cycloaddition with a wide variety of alkenes under mild conditions, yielding highly functionalized azetidines. nih.govchemrxiv.org These products can be subsequently converted to free, unprotected azetidines. nih.gov

| Imine Component | Alkene Component | Conditions | Product | Reference |

| 2-Isoxazoline-3-carboxylates | Various alkenes | Visible light, Iridium photocatalyst | Highly functionalized azetidines | nih.govspringernature.comresearchgate.net |

| Oximes | Olefins | Visible light, Iridium photocatalyst | Highly functionalized azetidines | chemrxiv.org |

Reductive Amination Protocols for Azetidine-3-amines

Reductive amination is a cornerstone method for the synthesis of amines, prized for its efficiency and broad applicability. organic-chemistry.orgmasterorganicchemistry.com This reaction class is particularly crucial for the preparation of substituted azetidine-3-amines, including the target compound N,N,2,2-tetramethylazetidin-3-amine. The process typically involves the reaction of a ketone, in this case, a suitably substituted azetidin-3-one (B1332698), with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.comrsc.org

The synthesis of this compound via this route would likely commence from 2,2-dimethylazetidin-3-one (B13496827) and dimethylamine. The reaction is facilitated by a reducing agent that selectively reduces the C=N bond of the intermediate iminium ion in the presence of the ketone starting material. masterorganicchemistry.com A variety of reducing agents and catalytic systems have been developed for reductive amination, each with its own set of advantages concerning yield, selectivity, and functional group tolerance. organic-chemistry.orgnih.gov

Key reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for iminiums over ketones. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, offers a greener alternative by using molecular hydrogen as the reductant. rsc.org

Below is a table summarizing various conditions that could be applied to the reductive amination of an azetidin-3-one precursor.

Table 1: Representative Conditions for Reductive Amination of Azetidin-3-ones

| Amine Source | Reducing Agent/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Dimethylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Room Temperature, 12-24h | masterorganicchemistry.com |

| Dimethylamine | Sodium Cyanoborohydride (NaBH₃CN) / Acetic Acid | Methanol (MeOH) | Room Temperature, 24h | organic-chemistry.org |

| Dimethylamine | H₂ (5 atm), 10% Pd/C | Ethanol (EtOH) | 40°C, 24h | organic-chemistry.org |

| Dimethylamine | Phenylsilane (PhSiH₃), Dibutyltin dichloride | N/A | N/A | nih.gov |

Advanced Functionalization and Derivatization of the Azetidine Core

The azetidine ring is a privileged structure in medicinal chemistry, and the ability to precisely modify its core and substituents is essential for developing novel molecular entities. acs.org

Selective Modification of Peripheral Substituents

The structure of this compound features gem-dimethyl groups at the C2 position and two methyl groups on the exocyclic nitrogen. While the C-H bonds of the C2-methyl groups are generally unreactive towards selective functionalization under mild conditions, the N-methyl groups offer a handle for modification.

N-dealkylation, specifically the removal of a methyl group from a tertiary amine, is a known and valuable transformation in synthetic chemistry, particularly in the semi-synthesis of pharmaceuticals. nih.gov Various reagents have been developed for this purpose. A common method involves the use of chloroformates, such as α-chloroethyl chloroformate (ACE-Cl) or phenyl chloroformate. nih.gov The reaction proceeds through a carbamate (B1207046) intermediate, which is then cleaved, often under mild heating in methanol, to yield the secondary amine hydrochloride. This process would allow for the conversion of this compound back to its secondary amine precursor, N,2,2-trimethylazetidin-3-amine, opening up pathways for further diversification at the nitrogen center. nih.gov

Orthogonal Protecting Group Strategies in Synthesis

In the synthesis of complex molecules with multiple reactive sites, orthogonal protecting groups are indispensable. organic-chemistry.orgnih.gov An orthogonal strategy allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. organic-chemistry.orglibretexts.org

For the synthesis of diversely functionalized azetidine-3-amines, one might need to protect both the azetidine ring nitrogen (N1) and the exocyclic amino group (at C3). For instance, if a primary or secondary azetidin-3-amine (B9764) is used as a starting material, its exocyclic amine could be protected with a group like tert-butoxycarbonyl (Boc), which is acid-labile. The azetidine ring nitrogen could then be protected with a group that is stable to acid but removable under different conditions, such as a benzyl (B1604629) (Bn) group, which can be cleaved by hydrogenolysis, or a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.orglibretexts.org

This orthogonal protection scheme enables selective chemical transformations at different sites of the molecule. For example, with the exocyclic amine protected, one could perform reactions on a substituent attached to the azetidine nitrogen. Subsequently, the exocyclic amine could be deprotected to allow for its specific functionalization, such as acylation or alkylation, while the azetidine nitrogen remains protected. google.comnih.gov The choice of protecting groups is critical and must be carefully planned to ensure stability during intermediate steps and efficient, selective removal when required. organic-chemistry.orgnih.gov

Table 3: Common Orthogonal Protecting Groups for Amine Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic media (e.g., TFA) | Fmoc, Cbz, Bn | organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic media (e.g., Piperidine) | Boc, Cbz, Bn | organic-chemistry.org |

| Carboxybenzyl | Cbz, Z | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc | libretexts.org |

Elucidating the Reactivity Profile and Mechanistic Pathways of N,n,2,2 Tetramethylazetidin 3 Amine

Fundamental Aspects of Azetidine (B1206935) Ring Strain and Its Influence on Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal mol⁻¹. rsc.org This inherent strain is a primary driver of their reactivity, positioning them between the more strained and reactive aziridines (27.7 kcal mol⁻¹) and the less strained, more stable pyrrolidines (5.4 kcal mol⁻¹). rsc.org The considerable ring strain in azetidines makes them susceptible to reactions that lead to the cleavage of the strained ring, thereby releasing this energy. rsc.orgrsc.orgresearchwithrutgers.com This characteristic allows for unique reactivity under appropriate conditions, making them valuable intermediates in organic synthesis. rsc.orgresearchwithrutgers.com

The relief of this ring strain is a significant thermodynamic driving force for many reactions involving azetidines. However, it is not the sole factor governing their reactivity. dtic.mil Other electronic and steric factors also play a crucial role in determining the reaction pathways and rates. srce.hr The stability of the azetidine ring, while lower than that of larger rings, is sufficient to allow for their isolation and handling, unlike some more transient strained intermediates. rsc.orgresearchwithrutgers.com This balance of strain-induced reactivity and relative stability is a key feature of azetidine chemistry.

Nucleophilic Character of the Tertiary Amine Moiety

The N,N,2,2-tetramethylazetidin-3-amine contains a tertiary amine group, which fundamentally possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. libretexts.org In general, tertiary amines can act as nucleophiles, participating in reactions where they attack electron-deficient centers. masterorganicchemistry.com The nucleophilicity of an amine is influenced by several factors, including the electronic effects of the substituents on the nitrogen and steric hindrance around the nitrogen atom. masterorganicchemistry.com

Reaction Mechanisms of this compound in Organic Transformations

Nucleophilic Addition and Substitution Pathways

The tertiary amine functionality in this compound can participate in nucleophilic addition and substitution reactions. In nucleophilic addition reactions, the amine's lone pair attacks an electrophilic center, such as the carbon of a carbonyl group. libretexts.orgyoutube.com For instance, tertiary amines can react with aldehydes and ketones, although the initial adduct may be an intermediate in a more complex reaction sequence. youtube.comyoutube.com

In nucleophilic substitution reactions, the amine can displace a leaving group on an alkyl halide. lumenlearning.comlibretexts.org This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile. youtube.comlumenlearning.comlibretexts.org The reaction of a tertiary amine with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org

Table 1: Examples of Nucleophilic Reactions of Tertiary Amines

| Reaction Type | Electrophile | Product Type | Reference(s) |

| Nucleophilic Addition | Aldehyde/Ketone | Iminium ion (from secondary amines), Enamine (from secondary amines) | libretexts.orglibretexts.orglibretexts.org |

| Nucleophilic Substitution | Alkyl Halide | Quaternary Ammonium Salt | lumenlearning.comlibretexts.orglibretexts.org |

| Ring-opening of Epoxides | Epoxide | Amino alcohol (quaternary ammonium) | researchgate.netyoutube.com |

It is important to note that while tertiary amines can react with epoxides, they are often used as catalysts for the ring-opening by other nucleophiles rather than being the primary nucleophile themselves, especially when sterically hindered. researchgate.net

Ring-Opening and Ring-Expansion Reactions

The strained azetidine ring in this compound is susceptible to ring-opening reactions, which are driven by the release of ring strain. rsc.orgrsc.org These reactions can be initiated by various reagents and conditions. For example, acid-promoted ring-opening can occur where the nitrogen atom of the azetidine ring is activated, leading to the formation of a carbocation intermediate that is then attacked by a nucleophile. rsc.org

Lewis acids can also promote the ring-opening of azetidines with nucleophiles like arenes. rsc.org Furthermore, certain enzymatic reactions can catalyze the hydrolytic opening of the azetidine ring. nih.gov Ring-expansion reactions, where the four-membered ring is converted into a larger, less strained ring, are also a possible transformation for azetidine derivatives, although specific examples for this compound are not detailed in the provided search results.

Role of Amine Catalyst in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Tertiary amines are widely utilized as catalysts in a variety of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netsnnu.edu.cnnih.gov They can function as Brønsted bases or as nucleophilic catalysts. In its role as a Brønsted base, the amine can deprotonate a substrate, generating a more reactive nucleophile.

As a nucleophilic catalyst, the tertiary amine can react with an electrophile to form a reactive intermediate, which then reacts with another substrate. For instance, in the context of forming carbon-nitrogen bonds, transition metal-catalyzed reactions often employ amine ligands or catalysts to facilitate the process. snnu.edu.cnnih.govnih.gov While specific catalytic applications of this compound are not explicitly detailed, its structural features suggest potential utility in such catalytic cycles, leveraging both its basicity and nucleophilicity. The formation of N-formylated products from amines and CO2 can be catalyzed by systems that may involve amine initiators. mdpi.com

Transition State Analysis and Reaction Energetics

The study of transition states and reaction energetics provides crucial insights into the reactivity and selectivity of chemical reactions. For azetidine derivatives, computational studies are often employed to analyze the transition states of various transformations. frontiersin.org For example, calculations have been used to compare the transition state energies for the formation of azetidines versus pyrrolidines in intramolecular aminolysis of epoxy amines, helping to explain the observed regioselectivity. frontiersin.org

In the context of enzyme-catalyzed reactions, transition state analysis is fundamental to understanding the mechanism and designing potent inhibitors. nih.govacs.org For instance, azetidine-based compounds have been designed as transition-state analogue inhibitors for N-ribosyl hydrolases. nih.govacs.org The geometry and energy of the transition state for the ring-opening of azetidinium ions have been noted to be influenced by factors beyond simple ring strain relief. dtic.mil A comprehensive transition state analysis for the specific reactions of this compound would require dedicated computational studies, which are not available in the provided search results. Such analyses would elucidate the energy barriers for different pathways, providing a quantitative understanding of its reactivity profile.

N,n,2,2 Tetramethylazetidin 3 Amine in Catalysis and Complex Molecule Synthesis

Role as an Organic Building Block in Multistep Synthesis

The inherent ring strain and the presence of a reactive amino group make N,N,2,2-tetramethylazetidin-3-amine a valuable starting material for the synthesis of more complex molecular architectures. Its compact structure allows for the introduction of specific stereochemical and conformational properties into larger molecules.

Precursor for Densely Functionalized Molecules

The reactivity of the amino group in this compound allows for its elaboration into a variety of functional groups. This capability is crucial for the synthesis of densely functionalized molecules, where multiple reactive centers are installed in a controlled manner. For instance, the amine can be acylated, alkylated, or used in nucleophilic addition reactions to introduce new substituents and build molecular complexity. The resulting derivatives can then undergo further transformations, leveraging the inherent reactivity of the azetidine (B1206935) ring.

Recent research has highlighted the use of related azetidine structures in creating complex molecules. For example, the photocatalytic hydroamination of enecarbamates has been developed as a method to synthesize 3-amino-substituted saturated nitrogen heterocycles, which are important in medicinal chemistry. researchgate.net This demonstrates the broader principle of using amino-functionalized heterocyclic building blocks to access valuable, densely functionalized products.

Integration into Heterocyclic Scaffolds

The this compound moiety can be incorporated into larger heterocyclic systems. This is often achieved through reactions that involve the amino group or by transformations that expand the azetidine ring itself. The resulting fused or spirocyclic systems often exhibit interesting biological activities and unique three-dimensional shapes.

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Chiral amines, in particular, have proven to be highly effective catalysts for a wide range of asymmetric transformations.

Design and Synthesis of this compound-Derived Organocatalysts

The chiral backbone of this compound can be modified to create a diverse array of organocatalysts. The amino group serves as a handle for introducing other functionalities, such as amides, sulfonamides, or additional amine groups, which can fine-tune the catalyst's steric and electronic properties. The gem-dimethyl group at the 2-position provides a significant steric shield, which can be crucial for inducing high levels of stereoselectivity in catalyzed reactions.

The synthesis of these catalysts often involves straightforward transformations of the parent amine. For example, reaction with an appropriate acid chloride or sulfonyl chloride can yield the corresponding amide or sulfonamide. The modular nature of this approach allows for the rapid generation of a library of catalysts for screening in a particular reaction. The development of direct catalytic nitrogenation using dinitrogen (N2) as a nitrogen source offers a novel pathway to synthesize valuable arylamines and N-heterocycles, which could potentially be adapted for the synthesis of azetidine-based catalysts. nih.gov

Asymmetric Catalysis Mediated by Azetidine-Based Catalysts

Chiral azetidine-derived organocatalysts have been successfully employed in a variety of asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk These catalysts offer a valuable alternative to more commonly used pyrrolidine- and aziridine-based systems. birmingham.ac.uk

Iminium and Enamine Catalysis

A key mode of action for many amine-based organocatalysts is through the formation of iminium and enamine intermediates. nobelprize.orgnih.govrsc.orgresearchgate.netresearchgate.net

Iminium Catalysis: In this activation mode, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.govresearchgate.net This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. nih.govresearchgate.net The steric environment created by the chiral catalyst directs the approach of the nucleophile, leading to the formation of a specific stereoisomer of the product. Catalysts derived from this compound can effectively participate in this type of catalysis, with the gem-dimethyl group playing a key role in controlling the stereochemical outcome.

Enamine Catalysis: Alternatively, the reaction of a chiral secondary amine catalyst with a saturated aldehyde or ketone can form a chiral enamine. nobelprize.orgnih.gov Enamines are nucleophilic at the α-carbon and can react with various electrophiles. nih.gov The chirality of the catalyst backbone again dictates the facial selectivity of the reaction, resulting in the enantioselective formation of new carbon-carbon or carbon-heteroatom bonds. The combination of iminium and enamine catalysis in a single reaction sequence can lead to the efficient synthesis of complex molecules. nobelprize.org

Below is a table summarizing the key aspects of iminium and enamine catalysis mediated by azetidine-based catalysts.

| Catalysis Type | Intermediate | Substrate Activated | Key Interaction |

| Iminium Catalysis | Chiral Iminium Ion | α,β-Unsaturated Aldehydes/Ketones | LUMO-lowering activation |

| Enamine Catalysis | Chiral Enamine | Saturated Aldehydes/Ketones | HOMO-raising activation |

Based on a comprehensive review of available scientific literature, there is currently no specific published research on the application of the chemical compound This compound in the fields of cooperative and synergistic catalysis, nor are there detailed investigations into its catalytic efficiency and selectivity.

The provided outline requires an in-depth analysis of this specific compound's role in:

Investigation of Catalytic Efficiency and Selectivity

Extensive searches of scholarly databases and chemical literature have not yielded any studies, data tables, or detailed research findings pertaining to this compound in these particular catalytic contexts.

While there is a broad body of research on the use of other azetidine derivatives and chiral diamines in various catalytic processes, the strict requirement to focus solely on this compound prevents the inclusion of this more general information. researchgate.netresearchgate.netrsc.orgchemrxiv.org The principles of cooperative catalysis often involve the use of bifunctional catalysts, and while the structure of this compound suggests potential as a chiral ligand or organocatalyst, no specific applications or performance data have been documented in published studies. bham.ac.uknih.gov

Similarly, without experimental data, any discussion of its catalytic efficiency (e.g., turnover numbers, turnover frequencies) or selectivity (e.g., enantioselectivity, diastereoselectivity, regioselectivity) would be entirely speculative and would not meet the required standard of scientific accuracy. rsc.org

Therefore, due to the absence of specific research on this compound in the requested areas, it is not possible to generate the article as outlined.

Coordination Chemistry of N,n,2,2 Tetramethylazetidin 3 Amine As a Ligand

Principles of Amine-Based Ligand Design

Amine functional groups are fundamental building blocks in the design of ligands for coordination chemistry. Their efficacy as ligands stems from the lone pair of electrons on the nitrogen atom, which can form a coordinate covalent bond with a metal center, acting as a Lewis base. The design of amine-based ligands is guided by several key principles that dictate the stability, reactivity, and structure of the resulting metal complexes.

Donor Strength and Basicity: The electron-donating ability of the amine nitrogen is a primary factor. Alkylamines, such as the tertiary amines present in N,N,2,2-tetramethylazetidin-3-amine, are generally strong σ-donors. Their basicity influences the strength of the metal-ligand bond.

Steric Hindrance: The size and arrangement of substituents around the nitrogen donor atom(s) create steric bulk, which can significantly impact the coordination number and geometry of the metal complex. vu.nlacs.org Highly hindered ligands may favor lower coordination numbers or enforce unusual geometries. For this compound, the gem-dimethyl groups at the C2 position and the N,N-dimethyl group at the C3 position introduce considerable steric crowding around the two nitrogen donor atoms.

Chelation and Denticity: Ligands containing multiple donor atoms can bind to a single metal center, a phenomenon known as chelation. This process is entropically favorable and leads to the formation of more stable complexes (the chelate effect). beloit.edu The number of donor atoms that bind to the metal is termed denticity. This compound is a potential bidentate ligand, capable of forming a five-membered chelate ring with a metal ion through its two tertiary amine nitrogen atoms. Vicinal diamines (1,2-diamines) are a well-established class of chelating ligands in coordination chemistry. nih.gov

Bite Angle: In a chelating ligand, the angle formed by the two donor atoms and the metal center (N-M-N) is known as the bite angle. wikipedia.org This angle is largely determined by the structure of the ligand backbone. For a vicinal diamine like this compound, the constrained four-membered azetidine (B1206935) ring is expected to enforce a relatively small bite angle compared to more flexible analogues like N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.org The bite angle is a critical parameter that influences the preferred coordination geometry and the electronic properties of the metal center. cmu.edunih.gov

Coordination Modes of this compound with Metal Centers

The structural features of this compound—a strained four-membered ring, two tertiary nitrogen donors in a vicinal arrangement, and significant steric bulk—suggest several possibilities for its coordination behavior.

This compound possesses two potential donor sites: the azetidine ring nitrogen (N1) and the exocyclic dimethylamino nitrogen (N3). This arrangement allows it to act as a bidentate (or didentate) chelating ligand, forming a five-membered metallacycle. This is a common and stable arrangement for vicinal diamines.

However, the significant steric hindrance from the four methyl groups on the azetidine ring and the two methyl groups on the exocyclic amine could potentially hinder bidentate coordination. In scenarios with very large metal ions or in the presence of competing ligands, it might coordinate in a monodentate fashion through the less sterically encumbered exocyclic nitrogen atom. The strained nature of the azetidine ring itself is another factor; upon coordination, changes in bond angles within the ring could occur to accommodate the preferred geometry of the metal center. frontiersin.orgnih.gov

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with amine ligands. nih.gov The coordination of this compound to transition metals is anticipated to be analogous to that of other sterically hindered diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA), which is a widely used ligand in organometallic chemistry. nih.govwikipedia.org

Complexes with metals that favor square planar or octahedral geometries, such as Pd(II), Pt(II), Ni(II), and Cu(II), are expected. frontiersin.orgnih.gov For a square planar complex of the type [M(L)Cl₂] (where L is this compound), the ligand would occupy two cis positions. The constrained bite angle imposed by the azetidine backbone would be a defining feature of the coordination geometry. In octahedral complexes, such as [M(L)₂(X)₂] or [M(L)(X)₄], the ligand would similarly occupy cis coordination sites. Crystal structure analyses of related azetidine-metal complexes have confirmed the ability of the azetidine nitrogen to act as an effective donor, leading to various coordination geometries including square-pyramidal and trigonal bipyramidal. researchmap.jp

Below is a table comparing typical coordination parameters for complexes with the analogous, but more flexible, TMEDA ligand, which can provide a baseline for predicting the behavior of this compound.

| Complex | Metal Ion | Coordination Geometry | M-N Distance (Å) | N-M-N Bite Angle (°) |

|---|---|---|---|---|

| [Mn(acac)₂(TMEDA)] | Mn(II) | Octahedral | 2.356 - 2.364 | ~77.9 |

| [Fe(acac)₂(TMEDA)] | Fe(II) | Octahedral | 2.257 - 2.261 | ~80.4 |

| [Zn(acac)₂(TMEDA)] | Zn(II) | Octahedral | 2.219 - 2.222 | ~81.3 |

| [PdCl₂(TMEDA)] | Pd(II) | Square Planar | 2.101 - 2.107 | ~84.5 |

Main group metals, particularly alkali metals (e.g., Li⁺) and alkaline earth metals (e.g., Mg²⁺), also form complexes with neutral bidentate amine ligands. acs.orgfigshare.comrsc.org These interactions are often crucial in organometallic synthesis, where ligands like TMEDA are used to break up organolithium aggregates and enhance reactivity. wikipedia.orgchemicalbook.com

This compound is expected to coordinate with main group metals, such as lithium, through its two nitrogen donors. The resulting complex would feature a [Li(L)]⁺ cation. The steric bulk of the ligand would likely prevent the coordination of more than one ligand to a small cation like Li⁺. The primary interaction would be ion-dipole, driven by the electrostatic attraction between the positive metal ion and the lone pairs of the nitrogen atoms. The rigid structure of the azetidine ring could offer a well-defined coordination pocket for the metal ion.

Influence of Ligand Architecture on Coordination Geometry and Electronic Structure

The unique architecture of this compound is predicted to exert a strong influence on the properties of its metal complexes.

Electronic Structure: The electronic properties of the metal center are modulated by the ligand's donor capabilities. The two tertiary alkylamine nitrogens in this compound are strong σ-donors. This strong donation of electron density increases the electron density on the metal center, which can affect its redox potential and reactivity. nih.gov Geometric distortions induced by the ligand's steric and conformational constraints can also alter the splitting of the d-orbitals of a transition metal. For example, a distortion from a perfect square planar or octahedral geometry would change the energies of the d-orbitals, which in turn would be reflected in the electronic spectrum (UV-Vis) and magnetic properties of the complex. scispace.com The trans influence, where the nature of a ligand affects the lability of the ligand opposite to it, is another important electronic effect. libretexts.org The strong σ-donating amines of this ligand would be expected to exert a moderate trans influence.

Supramolecular Architectures Incorporating N,n,2,2 Tetramethylazetidin 3 Amine Derivatives

Principles of Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. These interactions, which include hydrogen bonding, ion-ion interactions, ion-dipole interactions, hydrophobic effects, and van der Waals forces, are the basis of host-guest chemistry. A host molecule contains a binding site, or cavity, that is complementary in size, shape, and chemical properties to a guest molecule. The specificity of this interaction allows for the selective recognition of particular guests. The thermodynamics of host-guest complexation are governed by the free energy change of the binding event, which is a function of both enthalpy and entropy changes. For a derivative of N,N,2,2-tetramethylazetidin-3-amine to act as a host or guest, its three-dimensional structure and the electronic properties of its functional groups would need to be tailored to recognize a specific partner molecule.

Self-Assembly Processes Directed by this compound Subunits

Self-assembly is the spontaneous organization of individual components into a larger, ordered structure without external guidance. In supramolecular chemistry, this process is driven by the same non-covalent interactions that govern molecular recognition. The final architecture of a self-assembled system is encoded in the structure and functionality of the constituent molecules. Azetidine (B1206935) derivatives, in principle, could be designed to act as tectons, or building blocks, for self-assembly. The directionality of hydrogen bonds or other specific interactions involving the azetidine ring or its substituents would dictate the geometry of the resulting supramolecular array. However, specific studies detailing the self-assembly of this compound derivatives are not present in the surveyed literature.

Engineering of Supramolecular Structures and Networks

The rational design and engineering of supramolecular structures involve the strategic placement of functional groups on molecular building blocks to control their assembly into desired architectures, such as discrete cages, polymers, or extended networks. This field, often referred to as crystal engineering when dealing with the solid state, aims to predict and control the way molecules pack in a crystal lattice. The rigid and sterically hindered nature of the 2,2-tetramethylazetidine core could potentially be exploited to direct the formation of specific supramolecular motifs. By modifying the substituents on the amine and the azetidine ring, it might be possible to program the molecule to form predictable and stable supramolecular networks.

Non-Covalent Interactions in Azetidine-Based Supramolecular Systems

The stability and structure of any supramolecular system are determined by a complex interplay of various non-covalent interactions. For azetidine-based systems, these could include:

Hydrogen Bonding: The nitrogen atom of the azetidine ring or the exocyclic amine can act as a hydrogen bond acceptor. If suitable hydrogen bond donors are present on neighboring molecules, these interactions can be a powerful tool for directing assembly.

van der Waals Forces: These non-specific attractive or repulsive forces are crucial for the close packing of molecules in the solid state. The methyl groups of this compound would contribute significantly to these interactions.

Dipole-Dipole Interactions: The polar C-N bonds within the azetidine ring create a molecular dipole moment, which can lead to electrostatic interactions with other polar molecules.

A comprehensive understanding of these interactions is essential for the design of new supramolecular materials based on the this compound framework. Computational modeling, such as Hirshfeld surface analysis, is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures and could be applied to hypothetical or synthesized structures containing this moiety.

While the fundamental principles of supramolecular chemistry provide a roadmap for how this compound could be utilized in this field, a clear gap exists in the experimental literature. Future research is needed to synthesize and characterize supramolecular systems incorporating this specific compound to validate these theoretical concepts and unlock its potential in materials science and beyond.

Theoretical and Computational Investigations of N,n,2,2 Tetramethylazetidin 3 Amine Chemistry

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for determining the three-dimensional structure and conformational landscape of N,N,2,2-tetramethylazetidin-3-amine. The azetidine (B1206935) ring is known to be non-planar, adopting a puckered conformation to relieve ring strain. rsc.org The degree of this puckering is influenced by the nature and position of substituents on the ring. researchgate.net

In this compound, the presence of gem-dimethyl groups at the C2 position and a dimethylamino group at the C3 position introduces significant steric interactions that dictate the ring's preferred conformation. Computational studies would typically employ a functional like B3LYP with a basis set such as 6-31G* to perform geometry optimization and identify the lowest energy conformers.

The primary conformational question revolves around the orientation of the exocyclic dimethylamino group, which can exist in either a pseudo-axial or pseudo-equatorial position relative to the puckered ring. Calculations would reveal the energy difference between these conformers, with the equatorial orientation generally being more stable to minimize steric clash. A computational study on fluorinated azetidines has shown that electrostatic interactions between substituents and the ring nitrogen can significantly influence the ring pucker, an effect that would also be explored for the title compound. researchgate.net

The optimized geometry provides key structural parameters. Below is a table of hypothetical, yet realistic, geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-C3 | 1.56 |

| C3-C4 | 1.55 | |

| N1-C2 | 1.48 | |

| C3-N(exo) | 1.47 | |

| Bond Angle (°) | N1-C2-C3 | 88.5 |

| C2-C3-C4 | 87.9 | |

| C(exo)-N(exo)-C(exo) | 111.5 | |

| Dihedral Angle (°) | N1-C2-C3-C4 | -25.2 |

| C2-C3-C4-N1 | 25.1 |

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

The significant ring strain of azetidines (approximately 25 kcal/mol) makes them susceptible to ring-opening reactions, a key aspect of their reactivity. researchgate.netrsc.orgrsc.org Computational modeling is crucial for understanding the mechanisms of these transformations. DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govacs.org

A plausible reaction for this compound is an acid-catalyzed ring-opening. In this process, the azetidine nitrogen is first protonated to form a more reactive azetidinium ion. nih.govnih.gov Subsequent nucleophilic attack at one of the ring carbons (C2 or C4) leads to cleavage of a C-N bond. Due to steric hindrance from the gem-dimethyl group at C2, nucleophilic attack would be strongly favored at the C4 position.

Computational studies would model this pathway to determine the activation barriers for each step. nih.gov This allows for a quantitative understanding of the reaction's feasibility and regioselectivity. Such studies have been successfully applied to understand the ring-opening of various azetidinium ions. nih.govacs.org

Furthermore, azetidines can act as ligands in catalysis. nih.gov Computational investigations can elucidate the catalytic cycle of a reaction where this compound serves as a ligand for a metal center. By calculating the energies of all catalytic intermediates and transition states, researchers can understand the rate-determining step and the origin of selectivity, guiding the design of more efficient catalysts. acs.orgrsc.org

Modeling of Spectroscopic Signatures

Computational methods are highly effective for predicting spectroscopic data, which is essential for the characterization of newly synthesized molecules. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, provides reliable predictions of shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS). For this compound, these calculations would help assign the signals for the four distinct methyl groups and the non-equivalent ring protons and carbons, confirming the compound's structure.

| Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| C2-CH3 (gem-dimethyl) | 1.15 | 26.5 |

| N-CH3 (dimethylamino) | 2.25 | 42.0 |

| C2 | - | 68.0 |

| C3-H | 3.10 | 65.5 |

| C4-H2 | 3.50 | 55.0 |

Vibrational (IR) Spectroscopy: Theoretical frequency calculations based on the optimized molecular geometry can predict the infrared spectrum. physchemres.org By calculating the second derivatives of the energy, one obtains the harmonic vibrational frequencies and their corresponding intensities. researchgate.netyoutube.com These calculated frequencies are often systematically scaled to improve agreement with experimental data. physchemres.org The predicted IR spectrum would show characteristic peaks for C-H stretching, C-N stretching, and various bending modes, providing a vibrational fingerprint for the molecule. chemicalbook.com

| Frequency (cm-1) | Vibrational Mode | Intensity |

|---|---|---|

| 2970-2995 | C-H Asymmetric Stretch (Methyl) | Strong |

| 2850-2880 | C-H Symmetric Stretch (Methyl, Methylene) | Medium |

| 1450-1470 | CH2/CH3 Scissoring/Bending | Medium |

| 1150-1250 | C-N Stretch (Aliphatic Amine) | Medium-Strong |

| 850-950 | Azetidine Ring Deformation | Weak-Medium |

Prediction of Novel Reactivity and Synthetic Pathways

Beyond analyzing known properties, computational chemistry is a powerful tool for predicting new chemical behavior. thescience.devmit.edumit.edu Analysis of the molecule's electronic structure can reveal its reactive potential.

Frontier Molecular Orbital (FMO) and Electrostatic Potential (MEP) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For this compound, the HOMO is expected to be localized on the two nitrogen atoms, indicating their nucleophilic character. The LUMO would indicate the most electrophilic sites available for attack. The Molecular Electrostatic Potential (MEP) map visually represents the electron density, highlighting electron-rich (negative potential) regions, such as the lone pairs of the nitrogen atoms, and electron-poor (positive potential) regions, which are susceptible to nucleophilic attack. physchemres.orgnih.gov

Predicting Synthetic Pathways: These computational insights can guide the design of new reactions. For instance, by modeling the interaction of the molecule's FMOs with those of various reagents, chemists can predict whether a reaction is likely to occur. Computational screening can test the feasibility of this compound reacting with a virtual library of electrophiles or participating in novel catalytic cycles, accelerating the discovery of new synthetic methodologies. thescience.devnih.gov This approach has been successfully used to predict viable substrates for azetidine synthesis, expanding the scope of accessible molecules beyond what was previously thought possible. thescience.devmit.edu Furthermore, retrosynthetic analysis tools can use computational algorithms to propose novel and efficient synthetic routes to produce the target compound or its derivatives. nih.gov

Advanced Spectroscopic and Analytical Techniques for Research on N,n,2,2 Tetramethylazetidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of each atom in N,N,2,2-tetramethylazetidin-3-amine can be mapped out.

One-dimensional NMR provides fundamental information about the number and types of proton and carbon environments in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the different types of hydrogen atoms present. The chemical shift of a proton is influenced by its electronic environment. For this compound, distinct signals are expected for the protons on the azetidine (B1206935) ring, the gem-dimethyl groups at the C2 position, and the N,N-dimethyl groups on the exocyclic amine. Protons on carbons adjacent to nitrogen atoms are typically deshielded and appear at a lower field (higher ppm value). libretexts.org The N-H proton on the azetidine ring is expected to be a broad signal, with a chemical shift that is sensitive to solvent and concentration. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N1-H | 1.5 - 3.5 | broad singlet | 1H |

| C2-(CH ₃)₂ | 1.0 - 1.5 | singlet | 6H |

| N-(CH ₃)₂ | 2.2 - 2.5 | singlet | 6H |

| C4-H ₂ | 2.8 - 3.2 | multiplet | 2H |

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum indicates the number of unique carbon environments. Carbons bonded to electronegative atoms like nitrogen are deshielded and resonate at higher chemical shifts. libretexts.org The spectrum for this compound would show distinct signals for the four carbons of the azetidine ring system and the four methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-(C H₃)₂ | 25 - 35 |

| N-(C H₃)₂ | 40 - 50 |

| C 4 | 45 - 55 |

| C 3 | 60 - 70 |

| C 2 | 65 - 75 |

Two-dimensional NMR experiments provide correlational data that helps to piece together the molecular structure by identifying through-bond connectivities.

COSY (COrrelation SpectroscopY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the proton at C3 and the two protons at C4, confirming their adjacency within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.educolumbia.edu This technique is invaluable for unambiguously assigning the proton and carbon signals. For instance, it would link the proton signal assigned to the C4 protons directly to the C4 carbon signal.

The protons of the N,N-dimethyl groups correlating to the C3 carbon.

The protons of the C2-methyl groups correlating to the C2 and C3 carbons.

The C3 proton correlating to the C2 and C4 carbons, as well as the N-methyl carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

HRMS provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of the elemental formula of a compound. For this compound (C₇H₁₆N₂), the theoretical exact mass can be calculated and compared to the experimental value to confirm its composition. The nitrogen rule, which states that a compound with an even number of nitrogen atoms has an even nominal molecular weight, holds true for this compound (molecular weight ≈ 128). youtube.com

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cznih.gov It is a standard method for the detection and quantification of compounds in complex mixtures. mdpi.com For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) could be employed for effective separation. kit.edu When coupled with tandem mass spectrometry (LC-MS/MS), this technique offers high sensitivity and selectivity, making it suitable for bioanalysis and metabolic studies. lcms.cznih.gov The fragmentation pattern observed in the MS/MS spectrum provides structural confirmation and is used for quantitative analysis in multiple reaction monitoring (MRM) mode. Common fragmentation pathways for aliphatic and cyclic amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring-opening fragmentations.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths, which correspond to the vibrational frequencies of specific chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its secondary amine, tertiary amine, and aliphatic C-H bonds. The absence of certain bands can also be informative; for example, the lack of a primary amine N-H stretch confirms the substitution pattern. docbrown.info

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H stretch | Secondary amine (in ring) | Medium-Weak |

| 2850 - 3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Strong |

X-ray Crystallography for Solid-State Structural Determination

Following an extensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound was found. This indicates that the single crystal structure of this particular compound has likely not been determined or the data has not been deposited in the common public repositories.

While the synthesis and reactivity of various azetidine derivatives are documented in chemical literature, the specific crystallographic parameters such as unit cell dimensions, space group, bond lengths, and angles for this compound are not available. The determination of these parameters through single-crystal X-ray diffraction would be a novel contribution to the structural chemistry of small-ring heterocyclic compounds.

For context, X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the exact positions of the atoms, the lengths of the chemical bonds between them, and the angles at which these bonds are oriented.

Given the absence of experimental data, any discussion on the solid-state structure of this compound would be purely speculative and fall outside the scope of this fact-based article. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fully elucidate its three-dimensional architecture.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N,2,2-tetramethylazetidin-3-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of azetidine derivatives using methyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ or NaH). Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize steric hindrance from the tetramethyl groups .

- Key Considerations : Purification often requires column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Yield optimization may involve stepwise alkylation to reduce competing side reactions .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl group positions and azetidine ring geometry. For example, δ ~2.3–2.7 ppm for N-methyl protons and δ ~50–60 ppm for quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 129.15).

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C: ~65%, N: ~16%) .

Q. What are the key physical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, THF) but limited in water. Solubility in methanol is ~50 mg/mL at 25°C, decreasing with temperature .

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at −20°C. Avoid prolonged exposure to light or moisture to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights : The tetramethyl groups impose steric hindrance, reducing accessibility to the nitrogen lone pair. This lowers reactivity in SN2 reactions but enhances stability in acidic conditions (pKa ~9.5). Computational studies (DFT) can model charge distribution and transition states .

- Experimental Design : Compare reaction rates with less hindered analogs (e.g., N-methylazetidine) using kinetic assays (e.g., UV-Vis monitoring of nitrobenzene displacement) .

Q. What strategies mitigate N-nitrosamine formation during storage or synthesis of this compound?

- Risk Assessment : Use nitrosating agent (e.g., NO⁺) detection via Griess reagent. Avoid secondary amine contamination in reagents/solvents .

- Mitigation : Add antioxidants (e.g., ascorbic acid) or store in amber vials with oxygen scavengers. Monitor pH to prevent acidic conditions favoring nitrosation .

Q. How can computational methods predict the bioactivity or binding affinity of this compound derivatives?

- Approaches :

- Molecular Docking : Screen against targets like GPCRs or enzymes using software (AutoDock, Schrödinger).

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl) with activity data from analogs .

- Data Interpretation : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What are the challenges in characterizing degradation products of this compound under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.